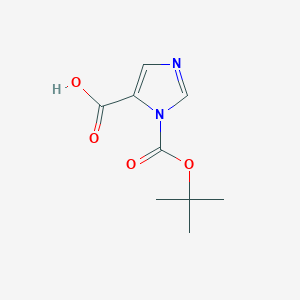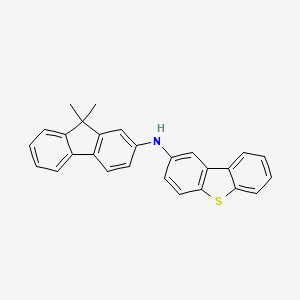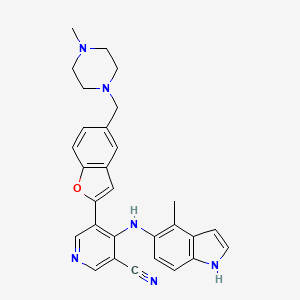
4-(1-(4-Bromophenyl)cyclopropyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(4-Bromophenyl)cyclopropyl)morpholine is an organic compound with the molecular formula C13H16BrNO and a molar mass of 282.18 g/mol This compound features a morpholine ring substituted with a cyclopropyl group that is further substituted with a 4-bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Bromophenyl)cyclopropyl)morpholine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applied to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-(4-Bromophenyl)cyclopropyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-(1-(4-Bromophenyl)cyclopropyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological targets.
Mecanismo De Acción
The mechanism of action of 4-(1-(4-Bromophenyl)cyclopropyl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. In biological systems, it may interact with proteins, enzymes, or receptors, leading to various biochemical effects. The cyclopropyl and bromophenyl groups can influence the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)morpholine: This compound lacks the cyclopropyl group present in 4-(1-(4-Bromophenyl)cyclopropyl)morpholine.
4-(1-Phenylcyclopropyl)morpholine: This compound lacks the bromine atom in the phenyl group.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and 4-bromophenyl groups.
Propiedades
Fórmula molecular |
C13H16BrNO |
|---|---|
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
4-[1-(4-bromophenyl)cyclopropyl]morpholine |
InChI |
InChI=1S/C13H16BrNO/c14-12-3-1-11(2-4-12)13(5-6-13)15-7-9-16-10-8-15/h1-4H,5-10H2 |
Clave InChI |
IIIDCLJAWCOUGH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=C(C=C2)Br)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[3.2.2]nonan-4-amine](/img/structure/B13970625.png)
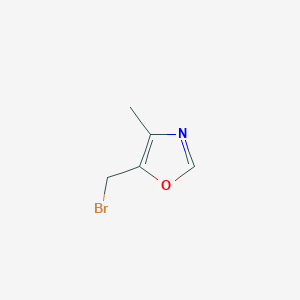
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
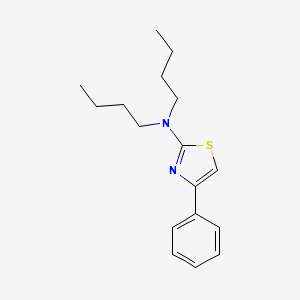


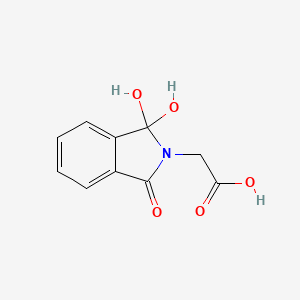
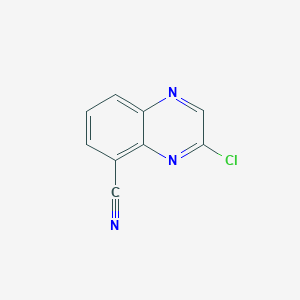

![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
